3-(3,5-Difluorophenyl)-5-methylisoxazole-4-carboxylic acid
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Overview
Description
3-(3,5-Difluorophenyl)-5-methylisoxazole-4-carboxylic acid: is a chemical compound that belongs to the class of isoxazole carboxylic acids. This compound is characterized by the presence of a difluorophenyl group attached to the isoxazole ring, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Difluorophenyl)-5-methylisoxazole-4-carboxylic acid typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as nitriles and alkynes.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated isoxazole.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide as the source of the carboxyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the isoxazole ring.
Reduction: Reduction reactions can target the difluorophenyl group, potentially converting it to a more reactive phenyl group.
Substitution: The compound can participate in substitution reactions, especially at the fluorine atoms on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.
Reduction: Reduction of the difluorophenyl group can yield a phenyl derivative.
Substitution: Substitution reactions can result in the replacement of fluorine atoms with other functional groups.
Scientific Research Applications
Chemistry:
Material Science: It is employed in the synthesis of advanced materials, including polymers and nanomaterials.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Biochemical Assays: It is used in biochemical assays to study protein-ligand interactions and enzyme kinetics.
Medicine:
Drug Development: The compound is explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.
Industry:
Mechanism of Action
The mechanism of action of 3-(3,5-Difluorophenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The difluorophenyl group enhances its binding affinity to these targets, while the isoxazole ring provides stability and specificity. The compound can modulate biochemical pathways by inhibiting or activating enzymes, leading to various biological effects .
Comparison with Similar Compounds
3-(3,5-Difluorophenyl)propionic acid: This compound shares the difluorophenyl group but differs in the presence of a propionic acid moiety instead of the isoxazole ring.
3,5-Difluorophenylacetic acid: Similar in having the difluorophenyl group, but with an acetic acid moiety.
Uniqueness:
Structural Features: The presence of both the difluorophenyl group and the isoxazole ring in 3-(3,5-Difluorophenyl)-5-methylisoxazole-4-carboxylic acid provides unique chemical properties, such as enhanced stability and reactivity.
Properties
Molecular Formula |
C11H7F2NO3 |
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Molecular Weight |
239.17 g/mol |
IUPAC Name |
3-(3,5-difluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H7F2NO3/c1-5-9(11(15)16)10(14-17-5)6-2-7(12)4-8(13)3-6/h2-4H,1H3,(H,15,16) |
InChI Key |
ZWMBZAKXGQAKQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC(=CC(=C2)F)F)C(=O)O |
Origin of Product |
United States |
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